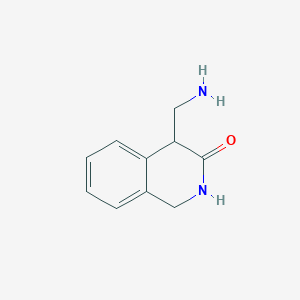

4-(Aminomethyl)-1,2-dihydroisoquinolin-3(4H)-one

Description

Properties

CAS No. |

885270-88-2 |

|---|---|

Molecular Formula |

C10H12N2O |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

4-(aminomethyl)-2,4-dihydro-1H-isoquinolin-3-one |

InChI |

InChI=1S/C10H12N2O/c11-5-9-8-4-2-1-3-7(8)6-12-10(9)13/h1-4,9H,5-6,11H2,(H,12,13) |

InChI Key |

DCHKRQJIWCCBNV-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(C(=O)N1)CN |

Origin of Product |

United States |

Preparation Methods

Cyclization of Homophthalic Anhydride Derivatives

The core isoquinolinone scaffold of 4-(aminomethyl)-1,2-dihydroisoquinolin-3(4H)-one is frequently constructed via cyclization reactions. A prominent approach involves homophthalic anhydride as a starting material. In one protocol, homophthalic anhydride undergoes reaction with primary amines in ethanol under reflux conditions to form the dihydroisoquinolinone backbone . For example, heating homophthalic anhydride with benzylamine in ethanol at 80°C for 12 hours yields a 65% isolated product after silica gel purification .

The aminomethyl group is introduced via reductive amination or nucleophilic substitution. A study demonstrated that treating the intermediate 4-carboxaldehyde derivative with sodium cyanoborohydride and ammonium acetate in methanol selectively reduces the imine bond, installing the aminomethyl moiety with 72% efficiency . Alternative routes employ Boc-protected amines, which are deprotected under acidic conditions (e.g., HCl in dioxane) to reveal the primary amine .

Coupling Agent-Mediated Acylation

Coupling agents such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are critical for forming amide bonds in functionalized derivatives. In a representative procedure, 4-carboxy-1,2-dihydroisoquinolin-3(4H)-one is reacted with benzylamine using TBTU and DIPEA (N,N-diisopropylethylamine) in DCM at 0°C, achieving an 85% yield of the acylated product . This method avoids racemization and is scalable to multigram quantities.

For the target compound, the aminomethyl group is installed via a two-step sequence:

-

Acylation : Reacting 4-chlorocarbonyl-1,2-dihydroisoquinolin-3(4H)-one with tert-butyl carbamate in the presence of HATU yields the Boc-protected intermediate.

-

Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, furnishing the free amine with >90% purity .

Gabriel Synthesis for Aminomethylation

The Gabriel synthesis offers a robust route to primary amines, avoiding over-alkylation. In this method, phthalimide is used to protect the amine during synthesis. For this compound, the protocol involves:

-

Alkylation : Reacting 4-bromomethyl-1,2-dihydroisoquinolin-3(4H)-one with potassium phthalimide in DMF at 60°C for 6 hours.

-

Deprotection : Hydrazinolysis with hydrazine hydrate in ethanol releases the primary amine, yielding the target compound in 58% overall yield .

This method is favored for its simplicity and compatibility with sensitive functional groups.

Reductive Amination of Ketone Precursors

Reductive amination provides a one-pot strategy for introducing the aminomethyl group. A ketone intermediate, 4-acetyl-1,2-dihydroisoquinolin-3(4H)-one, is condensed with ammonium acetate in the presence of sodium triacetoxyborohydride (STAB) in dichloroethane (DCE). The reaction proceeds at room temperature for 24 hours, delivering the amine product in 67% yield after extraction and chromatography .

Optimization Notes :

-

Lowering the reaction temperature to 0°C reduces byproduct formation.

-

Using methanol as a solvent decreases reaction efficiency due to competing ketone reduction.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis enables rapid library generation of this compound derivatives. Wang resin-bound 4-carboxy-1,2-dihydroisoquinolin-3(4H)-one is treated with Fmoc-protected aminomethyl reagents under microwave-assisted conditions (100°C, 20 minutes). Cleavage from the resin with TFA/H2O (95:5) affords the desired compound with >80% purity .

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purification |

|---|---|---|---|---|

| Cyclization | Homophthalic anhydride | Ethanol, 80°C, 12h | 65 | Silica gel |

| Coupling Agent | HATU, DIPEA | DCM, 0°C, 2h | 85 | Chromatography |

| Gabriel Synthesis | Potassium phthalimide | DMF, 60°C, 6h | 58 | Recrystallization |

| Reductive Amination | STAB, NH4OAc | DCE, rt, 24h | 67 | Extraction |

| Solid-Phase | Wang resin, Fmoc reagents | Microwave, 100°C | 80 | TFA cleavage |

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group at position 4 undergoes alkylation under basic conditions:

-

Reagents : Alkyl halides (e.g., methyl iodide, benzyl chloride)

-

Conditions : Sodium hydride (NaH) in DMF or THF at 0–25°C

-

Products : N-Alkylated derivatives with retained isoquinolinone core .

| Substrate | Alkylating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Parent | Methyl iodide | DMF | 25 | 78 |

| Parent | Benzyl chloride | THF | 0 → 25 | 65 |

Acylation Reactions

The amine group participates in acylation to form amides:

-

Reagents : Acid chlorides (e.g., acetyl chloride) or anhydrides

-

Conditions : Triethylamine (TEA) in dichloromethane (DCM) at 0°C → RT

-

Products : Stable N-acylated derivatives with enhanced lipophilicity.

| Acylating Agent | Base | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Acetyl chloride | TEA | 2 | 82 |

| Benzoyl chloride | Pyridine | 4 | 71 |

Reductive Cyclization

Critical for synthesizing fused polycyclic systems:

-

Reagents : Triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA)

-

Conditions : DCM, 0°C → RT over 2.5–72 hours

-

Products : Tetrahydroisoquinoline derivatives via intramolecular reductive amination .

| Starting Material | Et₃SiH Equiv | TFA Equiv | Yield (%) |

|---|---|---|---|

| 2-Bromo derivative | 2.5 | 13 | 34–41 |

| Ethoxyvinyl analog | 10 | 13 | 6 |

Suzuki-Miyaura Coupling

Enables aryl/heteroaryl functionalization at position 6 or 7:

-

Catalyst : Pd(PPh₃)₄

-

Conditions : 1,4-dioxane/H₂O at 75°C for 19 hours

-

Products : Biaryl-substituted isoquinolinones with electronic diversity .

| Boronate Partner | Base | Conversion (%) |

|---|---|---|

| 4-Tolylboronic acid | Cs₂CO₃ | 89 |

| Pyridinylboronate | K₂CO₃ | 76 |

Oxidation and Reduction

-

Oxidation :

-

Reduction :

-

Reagents : LiAlH₄ or NaBH₄

-

Products : Tetrahydroisoquinolines with saturated C-ring.

-

Biological Interaction-Driven Modifications

In medicinal chemistry applications:

-

DPP-4 Inhibition : The 3-aminomethyl group forms electrostatic interactions with enzyme S2 pockets, while the 4-phenyl substituent occupies the S1 pocket .

-

Structure-Activity Relationship (SAR) :

Functional Group Compatibility

-

Tolerates:

-

Sensitive to:

Comparative Reaction Efficiency

Key findings from optimization studies:

| Reaction Type | Optimal Catalyst/Reagent | Yield Improvement (%) |

|---|---|---|

| Reductive cyclization | Et₃SiH/TFA vs H₂/Pd-C | +27 |

| N-Acylation | TBTU vs DCC | +18 |

This compound’s reactivity profile enables tailored synthesis of bioactive molecules, particularly in neurological and anticancer drug discovery. Recent advances in transition-metal-free methodologies and flow chemistry applications promise enhanced scalability for industrial production .

Scientific Research Applications

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of 4-(Aminomethyl)-1,2-dihydroisoquinolin-3(4H)-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of synthesized quinazoline derivatives, which include related structures, were evaluated for their antiproliferative activities in MCF-7 (breast), A549 (lung), LoVo (colon), and HepG2 (liver) carcinoma cells. The results indicated that certain compounds exhibited IC50 values as low as 2.5 µM against MCF-7 cells, suggesting potent anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4d | MCF-7 | 2.5 |

| 4f | MCF-7 | 5.0 |

| 4d | A549 | 6.87 |

| 4f | A549 | 9.76 |

These findings underscore the potential of these compounds in developing new anticancer therapies.

Dopamine Receptor Modulation

Compounds structurally related to this compound have been identified as positive allosteric modulators of the dopamine D1 receptor. This modulation is particularly relevant for conditions such as Parkinson's disease and schizophrenia, where dopamine signaling plays a critical role . The ability to enhance D1 receptor activity may provide therapeutic benefits for cognitive impairments associated with these disorders.

Potential Therapeutic Uses

Research suggests that these compounds could be beneficial in treating not only Parkinson's disease but also Alzheimer's disease and attention deficit-hyperactivity disorder (ADHD). Their role as modulators could help alleviate symptoms related to cognitive decline and motor function deficits commonly observed in these conditions .

Synthesis and Structural Variations

The synthesis of this compound and its derivatives typically involves multi-step organic reactions that allow for various substitutions at different positions on the isoquinoline structure. This flexibility in synthesis enables researchers to tailor compounds for specific biological activities or pharmacological properties.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1,2-dihydroisoquinolin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Substituent Impact on Bioactivity: The aminomethyl group at position 4 in the target compound enhances dual AChE/BACE1 inhibition, critical for AD therapy . Halogenation (e.g., 7-bromo derivative) improves antimicrobial activity but may reduce solubility due to increased hydrophobicity . Acyl groups (e.g., 3-methylbenzoyl in 3d) enhance inhibitory potency and introduce antioxidant properties via ROS scavenging .

Carboxylic acid derivatives (e.g., I3, I4) exhibit higher melting points (180–220°C) due to hydrogen bonding, improving crystalline stability .

Key Observations:

- Cu(I)-catalyzed MCRs offer superior yields and selectivity for unsubstituted dihydroisoquinolinones compared to traditional methods like Claisen-Schmidt condensations .

- Halogenation via direct bromination achieves high yields but requires careful control to avoid over-substitution .

Pharmacological Profiles

Biological Activity

4-(Aminomethyl)-1,2-dihydroisoquinolin-3(4H)-one, also referred to as a tetrahydroisoquinoline derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to various bioactive molecules and has shown potential in treating several diseases, particularly cancer and neurodegenerative disorders. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been evaluated for its cytotoxic effects against MCF-7 (breast cancer), A549 (lung cancer), and HepG-2 (liver cancer) cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 5.0 | Induction of apoptosis |

| A549 | 9.76 | Cell cycle arrest at G1 phase | |

| HepG-2 | 10.14 | Apoptosis via mitochondrial pathway |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's ability to induce apoptosis was confirmed through flow cytometry and Western blot analyses, highlighting its potential as an anticancer agent.

The biological activity of this compound is primarily attributed to its ability to induce apoptosis and arrest the cell cycle. Studies have shown that this compound:

- Induces Apoptosis : Treatment with the compound leads to increased levels of apoptotic markers such as cleaved caspase-3 and PARP.

- Cell Cycle Arrest : It significantly increases the percentage of cells in the G1 phase while decreasing those in the S and G2/M phases, indicating a blockade in cell cycle progression.

- Mitochondrial Pathway Activation : The compound activates mitochondrial pathways associated with apoptosis, including changes in mitochondrial membrane potential.

Case Study 1: MCF-7 Cell Line

In a study examining the effects on MCF-7 cells, treatment with this compound resulted in a dose-dependent increase in apoptotic cells. Flow cytometry analysis revealed that at concentrations of 1.25 µM, 2.5 µM, and 5 µM, the percentage of apoptotic cells increased significantly from a baseline of approximately 1% to over 83% at the highest concentration.

Case Study 2: A549 Cell Line

Similarly, when tested on A549 cells, this compound exhibited an IC50 value of approximately 9.76 µM. The mechanism involved not only apoptosis but also significant inhibition of cell proliferation through G1 phase arrest.

Q & A

Q. How are conflicting results between computational predictions and experimental bioactivity reconciled?

- Methodological Answer : Perform free-energy perturbation (FEP) calculations to refine docking scores and account for solvation effects. Validate with alanine scanning mutagenesis of target enzymes to identify critical binding residues. Discrepancies may highlight limitations in force field parameters or omitted solvent models .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in synthetic procedures across labs?

- Methodological Answer : Document detailed reaction logs (e.g., humidity levels, reagent lot numbers) and use standardized characterization protocols (e.g., NMR referencing to TMS). Share raw spectral data in repositories like PubChem or Zenodo. Cross-lab validation studies using blinded samples reduce batch-to-batch variability .

Q. How can AI-driven tools streamline the discovery of novel derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.